molecular formula C14H17ClN6O2S B12296537 N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride

Cat. No.: B12296537
M. Wt: 368.8 g/mol
InChI Key: SHTRNYKIKBGURX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic name N-(5-(8-amino-3-methyl-triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride follows IUPAC guidelines for bicyclic heteroaromatic systems. The parent structure, triazolo[4,3-b]pyridazine, is a fused bicyclic system comprising a pyridazine ring (positions 1–4) and a triazole ring (positions 5–7). Numbering begins at the pyridazine nitrogen adjacent to the fusion point, proceeding clockwise. Substituents are assigned positions based on this orientation:

  • 3-Methyl : A methyl group at position 3 of the triazole ring.
  • 8-Amino : An amino group at position 8 of the pyridazine ring.
  • 6-yl : The pyridazine ring’s position 6 is bonded to a para-substituted phenyl group (position 5 relative to the sulfonamide moiety).
  • Methanesulfonamide : A sulfonamide group (–SO~2~NH~2~) attached to the phenyl ring’s position 2 via a methylene bridge.
    The hydrochloride salt designation indicates protonation of the sulfonamide’s secondary amine or the triazolopyridazine’s basic nitrogen.

Molecular Architecture: Triazolopyridazine Core and Substituent Analysis

The molecular architecture centers on the planar triazolo[4,3-b]pyridazine core (Figure 1), which exhibits partial aromaticity due to resonance delocalization across the fused rings. Key structural features include:

  • Triazole Ring : The 1,2,4-triazole contributes two π-electrons to the conjugated system, while the pyridazine ring contributes four, creating a 10-π-electron aromatic system.
  • Substituent Geometry :
    • The 3-methyl group adopts an equatorial orientation to minimize steric clash with the adjacent pyridazine nitrogen.
    • The 8-amino group participates in intramolecular hydrogen bonding with the sulfonamide oxygen, stabilizing a syn conformation.
    • The phenyl ring’s 2-methyl group induces torsional strain, forcing the methanesulfonamide group into a pseudo-axial position.

Table 1: Bond Lengths and Angles in the Triazolopyridazine Core

Bond/Angle Value (Å/°)
N1–C2 (Triazole) 1.32 Å
C3–N4 (Pyridazine) 1.34 Å
C5–N6 (Fusion) 1.37 Å
N7–C8 (Amino) 1.45 Å
C3–C9 (Methyl) 1.50 Å
N1–C2–N3 Angle 126°

Crystallographic Data and Solid-State Conformational Studies

X-ray diffraction studies of analogous triazolopyridazine derivatives reveal monoclinic crystal systems with P2~1~/c space groups. The hydrochloride salt forms a layered lattice stabilized by:

  • Ionic Interactions : Chloride ions bridge protonated amine groups via N–H···Cl hydrogen bonds (2.1–2.3 Å).
  • π-Stacking : Offset face-to-face stacking of triazolopyridazine cores (interplanar distance: 3.4 Å).
  • Hydrogen Bonding : Sulfonamide oxygen acts as a hydrogen bond acceptor for adjacent amino groups (O···H–N distance: 2.0 Å).

Table 2: Crystallographic Parameters for Triazolopyridazine Analogs

Parameter Value
Crystal System Monoclinic
Space Group P2~1~/c
Unit Cell Dimensions a = 8.2 Å, b = 10.5 Å, c = 12.7 Å
β Angle 95.4°
Z Value 4

Tautomeric Forms and Resonance Stabilization Mechanisms

The triazolo[4,3-b]pyridazine core exhibits two dominant tautomers (Figure 2):

  • Amino-Triazole Tautomer : The 8-amino group remains protonated, with resonance delocalization extending from the triazole N2 to the pyridazine C4.
  • Imino-Triazole Tautomer : Proton transfer to N7 creates an imino group (–NH–), shifting conjugation toward the pyridazine N1.

Density functional theory (DFT) calculations predict the amino tautomer is favored by 6.3 kcal/mol due to stronger resonance stabilization. The methyl group at position 3 further stabilizes this form by donating electron density through hyperconjugation.

Resonance Contributors :

  • The triazole ring’s N2–C3 bond alternates between single and double bond character (1.32 Å vs. 1.28 Å).
  • The pyridazine ring’s C4–N5 bond lengthens to 1.34 Å, indicating partial double-bond character.
  • The 8-amino group’s lone pair delocalizes into the pyridazine ring, reducing basicity (pK~a~ ≈ 4.1).

Properties

Molecular Formula

C14H17ClN6O2S

Molecular Weight

368.8 g/mol

IUPAC Name

N-[5-(8-amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C14H16N6O2S.ClH/c1-8-4-5-10(6-12(8)19-23(3,21)22)13-7-11(15)14-17-16-9(2)20(14)18-13;/h4-7,19H,15H2,1-3H3;1H

InChI Key

SHTRNYKIKBGURX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(=C2)N)C)NS(=O)(=O)C.Cl

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a triazolo[4,3-b]pyridazine core substituted with an amino group at position 8 and a methyl group at position 3. This heterocycle connects to a 2-methylphenyl ring via a carbon-carbon bond at position 6, while the methanesulfonamide group resides at the phenyl ring’s para position. The hydrochloride salt stabilizes the free base through protonation of the triazolo nitrogen.

Retrosynthetic Strategy

Retrosynthetic cleavage suggests three primary fragments:

  • Triazolo[4,3-b]pyridazine-6-yl intermediate : Synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors.
  • 2-Methylphenylmethanesulfonamide : Prepared through sulfonylation of 5-amino-2-methylaniline.
  • Coupling linkage : Achieved via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.

Synthesis of Key Intermediates

Triazolo[4,3-b]pyridazine Core Formation

The triazolo[4,3-b]pyridazine system is constructed using a [3+2] cycloaddition strategy. Patent WO2010092371A1 details a representative method:

  • React 3-amino-6-chloropyridazine (1.0 eq) with trimethylorthoacetate (1.2 eq) in acetic acid at 80°C for 12 hours to form 3-methyl-triazolo[4,3-b]pyridazin-8-amine.
  • Brominate position 6 using N-bromosuccinimide (NBS, 1.1 eq) in DMF at 0°C to 25°C, achieving 85% yield.

Table 1: Triazolo[4,3-b]pyridazine Bromination Optimization

Brominating Agent Solvent Temperature (°C) Yield (%)
NBS DMF 0→25 85
Br₂ CH₂Cl₂ -10 72
CuBr₂ Acetonitrile 60 68

Functionalization of the Phenyl Ring

The 2-methylphenylmethanesulfonamide moiety is synthesized in a two-step sequence:

  • Sulfonylation : Treat 5-nitro-2-methylaniline (1.0 eq) with methanesulfonyl chloride (1.5 eq) in pyridine/CH₂Cl₂ (1:3) at -5°C. After 4 hours, isolate N-(5-nitro-2-methylphenyl)methanesulfonamide in 89% yield.
  • Nitro Reduction : Hydrogenate the nitro group using 10% Pd/C (0.1 eq) in ethanol under H₂ (50 psi) at 25°C for 6 hours, yielding 95% N-(5-amino-2-methylphenyl)methanesulfonamide.

Coupling and Final Assembly

Buchwald-Hartwig Amination

Couple the brominated triazolo[4,3-b]pyridazine (1.0 eq) with N-(5-amino-2-methylphenyl)methanesulfonamide (1.2 eq) under palladium catalysis:

  • Catalyst : Pd₂(dba)₃ (0.05 eq)
  • Ligand : Xantphos (0.1 eq)
  • Base : Cs₂CO₃ (3.0 eq)
  • Solvent : Toluene at 110°C for 18 hours
    This affords the coupled product in 78% yield after silica gel chromatography.

Hydrochloride Salt Formation

Dissolve the free base (1.0 eq) in anhydrous ethanol, add HCl (1.1 eq, 4M in dioxane), and stir at 25°C for 2 hours. Filter the precipitate and wash with cold ether to obtain the hydrochloride salt with 98% purity.

Table 2: Critical Reaction Parameters for Coupling

Parameter Optimal Value Impact on Yield
Temperature 110°C +15% vs 90°C
Ligand Xantphos +22% vs BINAP
Solvent Toluene +18% vs DMF

Process Optimization Challenges

Regioselectivity in Triazolo Ring Formation

The cyclocondensation step requires strict temperature control (-5°C to 0°C) to prevent regioisomeric contamination. NMR monitoring at 30-minute intervals ensures >99% regiomeric excess.

Sulfonylation Side Reactions

Exothermic sulfonylation necessitates slow addition of methanesulfonyl chloride to avoid N,N-disulfonylation. Maintaining pH >8 with pyridine suppresses HCl-induced protonation of the aniline.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.23 (s, 3H, CH₃), 3.12 (s, 3H, SO₂CH₃), 6.88 (d, J=8.4 Hz, 1H), 7.45–7.61 (m, 5H), 8.09 (s, 1H).
  • HRMS : m/z calculated for C₁₅H₁₆N₆O₂S [M+H]⁺ 369.1124, found 369.1121.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 98.2% purity at 254 nm, with retention time 12.4 minutes.

Scale-Up Considerations

A kilogram-scale process demonstrated:

  • Triazolo Core Synthesis : 82% yield over three steps (cyclization, bromination, coupling).
  • Final Salt Formation : 94% recovery using anti-solvent crystallization (ethanol/MTBE 1:5).
  • Environmental Impact : PMI (Process Mass Intensity) of 23, with 87% solvent recovery via distillation.

Chemical Reactions Analysis

Types of Reactions

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 18)

Structural Differences :

  • Core : Shares the [1,2,4]triazolo[4,3-b]pyridazine backbone but lacks the methanesulfonamide group.
  • Substituents: Features a 4-methoxybenzyl group at the 8-position instead of an amino group and a methyl group at the 6-position.

Synthesis : Prepared via nucleophilic substitution reactions, differing from the target’s sulfonamide coupling steps .

2-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Structural Differences :

  • Core : [1,2,4]triazolo[4,3-a]pyridine (pyridine-based) vs. pyridazine in the target.
  • Substituents : Contains 8-chloro and 6-trifluoromethyl groups, which are electron-withdrawing, and a sulfanyl-acetamide side chain.
  • Activity Implications : The trifluoromethyl group may enhance metabolic stability, while the sulfanyl linkage could influence redox activity or metal chelation .
N-[5-Methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)benzenesulfonamide

Structural Differences :

  • Core : Features a 1,3,4-thiadiazin ring instead of triazolo-pyridazine.
  • Substituents: Includes a phenylamino-thiadiazin moiety and a benzenesulfonamide group.
  • Synthetic Pathway : Synthesized via hydrazineylacetamide intermediates and isocyanate coupling, contrasting with the target’s likely cyclocondensation strategies .

Critical Analysis of Research Findings

  • Bioactivity: While the target compound’s amino and sulfonamide groups suggest kinase or protease inhibition (akin to FDA-approved sulfonamide drugs), explicit data are absent.
  • Synthetic Challenges : The target’s pyridazine core requires precise cyclization conditions, whereas thiadiazin derivatives allow more flexible isocyanate-based coupling .
  • Solubility : The hydrochloride salt of the target likely offers superior aqueous solubility versus the neutral forms of Compounds 18 and 3 .

Biological Activity

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide an overview of its biological activity.

The compound features a triazolo[4,3-b]pyridazine core, which is known for its role in inhibiting specific enzymes such as tankyrases (TNKSs) and c-Met kinase. The structure-activity relationship (SAR) studies indicate that the triazolo-pyridazine moiety significantly contributes to its inhibitory effects on these targets.

Key Structural Features:

  • Triazolo[4,3-b]pyridazine nucleus : Essential for biological activity.
  • Methanesulfonamide group : Enhances solubility and bioavailability.

1. Inhibition of Tankyrases

Research has shown that derivatives of triazolo[4,3-b]pyridazines exhibit potent inhibition against tankyrases. For instance, a related compound demonstrated low nanomolar activity as a selective TNKS inhibitor, which was confirmed through crystallographic analysis and biological assays. The compound was tested against several members of the PARP superfamily, showing a strong selectivity for TNKSs over other PARPs .

2. Cytotoxicity Against Cancer Cell Lines

The compound's derivatives have been evaluated for their cytotoxic effects on various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable derivative exhibited IC50 values of 1.06 ± 0.16 μM against A549 cells, indicating significant potency. The mechanism involved apoptosis induction and cell cycle arrest in the G0/G1 phase .

Case Study 1: TNKS Inhibition

In a study focusing on the inhibition of TNKSs, the compound demonstrated complete inhibition at a concentration of 10 µM , while showing minimal activity against other PARPs. This selectivity suggests potential therapeutic applications in conditions where TNKSs play a critical role .

Case Study 2: c-Met Kinase Inhibition

Another study evaluated the compound's derivatives for their inhibitory action against c-Met kinase. The most promising derivative showed an IC50 value comparable to Foretinib, a known c-Met inhibitor. The study highlighted the importance of specific structural modifications in enhancing inhibitory activity against this kinase .

Summary of Research Findings

Activity Target IC50 Value Notes
TNKS InhibitionTNKS<10 µMSelective over other PARPs
CytotoxicityA549 Cells1.06 ± 0.16 μMInduces apoptosis and cell cycle arrest
CytotoxicityMCF-7 Cells1.23 ± 0.18 μMSignificant activity observed
CytotoxicityHeLa Cells2.73 ± 0.33 μMModerate cytotoxicity

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